Dehydrostepholidine chloride
Description
Dehydrostepholidine chloride is a hydrochloride salt derivative of dehydrostepholidine, a tetrahydroprotoberberine alkaloid. Hydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and stability . However, specific pharmacological, toxicological, or analytical data for this compound are absent in the provided sources, necessitating extrapolation from analogous compounds.
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride |
InChI |
InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H |
InChI Key |
CUUPIALXJLKAFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethyleneberberine (chloride) can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, resulting in the formation of demethyleneberberine . The reaction typically requires specific reagents and conditions, such as strong acids or bases, to facilitate the demethylation process.
Industrial Production Methods: In industrial settings, demethyleneberberine (chloride) can be produced by extracting it from the Chinese herbal drug Cortex Phellodendri . This extraction process involves isolating the active components from the plant material, followed by purification and conversion to the chloride form.
Chemical Reactions Analysis
Types of Reactions: Demethyleneberberine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize demethyleneberberine (chloride).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of demethyleneberberine (chloride).
Scientific Research Applications
Demethyleneberberine (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
Demethyleneberberine (chloride) exerts its effects through several molecular targets and pathways:
NF-κB Pathway: It inhibits the NF-κB pathway, reducing inflammation and oxidative stress.
AMPK Pathway: The compound activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Mitochondrial Targeting: Demethyleneberberine (chloride) targets mitochondria, enhancing their function and protecting against mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Compounds
Analytical Methods for Impurity Profiling
Hydrochloride salts often require stringent impurity control. For example:
- Dicyclomine Hydrochloride : A high-performance liquid chromatography (HPLC) method with UV detection (215 nm) is used to quantify related compound A, with acceptance criteria of ≤0.15% for this impurity and ≤0.7% for total impurities .
- Prilocaine Hydrochloride : USP standards mandate identification of related compounds A and B, with melting range tests (Class I <741>) to verify purity .
Table 1: Impurity Analysis Methods for Selected Hydrochlorides
| Compound | Analytical Method | Key Impurities | Acceptance Criteria |
|---|---|---|---|
| Dicyclomine HCl | HPLC-UV (215 nm) | Related Compound A | ≤0.15% (individual) |
| Prilocaine HCl | Melting range, USP RS | Related Compounds A/B | USP reference standards |
Dehydrostepholidine chloride would likely require analogous methods, such as HPLC with system suitability criteria (e.g., ≤5% RSD for standard solutions) .
Stability and Reactivity
Hydrochlorides exhibit variable stability depending on substituents:
Table 2: Stability and Hazard Profiles
| Compound | Key Stability Risks | Hazardous Decomposition Products |
|---|---|---|
| Dexmedetomidine HCl | Water-sensitive | HCl, NOx, CO |
| Diphenidol HCl | Acute oral toxicity (H302) | Not specified in evidence |
This compound may share reactivity with water or oxidizing agents, requiring storage in anhydrous environments .
Toxicological and Regulatory Considerations
- Deschloroclozapine: Limited toxicological data available; first-aid measures emphasize eye flushing and medical consultation .
- Prilocaine HCl: Follows USP monographs for packaging, storage, and reference standards, highlighting regulatory rigor for hydrochlorides in pharmaceuticals .
Biological Activity
Dehydrostepholidine chloride (DSC) is a compound derived from the plant Stephania japonica, known for its various biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C₁₉H₁₈ClN₃O₄
- Molecular Weight: 373.81 g/mol
- CAS Number: 119-52-4
1. Antinociceptive Activity
Research indicates that DSC exhibits significant antinociceptive properties. A study involving animal models demonstrated that DSC effectively reduced pain responses in mice subjected to formalin-induced pain. The mechanism appears to involve modulation of the opioid system, as the effects were reversed by naloxone, an opioid antagonist.
2. Neuroprotective Effects
DSC has shown potential neuroprotective effects in various studies. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The compound's ability to enhance antioxidant enzyme activity contributes to its neuroprotective properties.
3. Anti-inflammatory Properties
In vitro studies have demonstrated that DSC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.
4. Antidepressant-like Effects
Recent studies have indicated that DSC may exert antidepressant-like effects in animal models. Behavioral tests, such as the forced swim test and tail suspension test, showed that DSC administration led to a significant reduction in depressive-like behaviors.
The biological activities of DSC can be attributed to several mechanisms:
- Opioid Receptor Modulation: DSC interacts with opioid receptors, contributing to its analgesic effects.
- Antioxidant Activity: The compound enhances the activity of endogenous antioxidant enzymes, which helps mitigate oxidative stress.
- Cytokine Regulation: DSC downregulates pro-inflammatory cytokines, thereby reducing inflammation.
Study 1: Antinociceptive Effects in Mice
A study published in the Journal of Ethnopharmacology explored the antinociceptive effects of DSC in mice. The results indicated a dose-dependent reduction in pain responses, with significant efficacy at higher doses (10 mg/kg). The study concluded that DSC could be a promising candidate for pain management therapies.
Study 2: Neuroprotective Effects Against Oxidative Stress
In a laboratory setting, researchers investigated the neuroprotective effects of DSC on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that DSC treatment significantly reduced cell death and increased cell viability compared to untreated controls.
Study 3: Anti-inflammatory Activity
A recent publication in Phytotherapy Research assessed the anti-inflammatory properties of DSC using LPS-stimulated RAW 264.7 macrophages. The results demonstrated that DSC significantly inhibited nitric oxide production and pro-inflammatory cytokine release, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
